6-Chloro-N-isobutyl-2-pyridinamine

Description

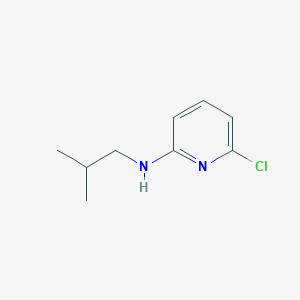

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXNKHYQCFKFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6-Chloro-N-isobutyl-2-pyridinamine

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthetic utility and therapeutic potential of 6-Chloro-N-isobutyl-2-pyridinamine .

CAS: 1220035-15-3 | Role: Heterocyclic Scaffold & Kinase Inhibitor Intermediate

Executive Summary

6-Chloro-N-isobutyl-2-pyridinamine represents a strategic "hinge-binding" scaffold in medicinal chemistry. Characterized by a 2,6-disubstituted pyridine core, this compound serves as a bifunctional building block. The C2-isobutylamino group provides steric bulk and hydrophobic interaction potential (often exploiting the hydrophobic pocket II in kinase domains), while the C6-chloro substituent remains a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the optimized synthesis, physicochemical profile, and application of CAS 1220035-15-3 in the design of dual-action kinase inhibitors (e.g., GSK-3β/CK-1δ) and GPCR modulators.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 6-Chloro-N-(2-methylpropyl)pyridin-2-amine |

| CAS Number | 1220035-15-3 |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Pyridine N), ~10.5 (Amine NH - weak acid) |

| LogP (Predicted) | 2.8 – 3.2 (Lipophilic) |

Synthetic Methodology

Retrosynthetic Logic

The synthesis exploits the symmetry of 2,6-dichloropyridine . The reaction is a Nucleophilic Aromatic Substitution (SₙAr ).[1]

-

Challenge: Controlling mono-substitution vs. di-substitution.

-

Solution: The introduction of the first electron-donating amine group deactivates the pyridine ring, significantly raising the activation energy required for a second substitution. This "self-limiting" reactivity ensures high selectivity for the mono-product under controlled thermal conditions.

Optimized Experimental Protocol

Objective: Synthesis of 6-Chloro-N-isobutyl-2-pyridinamine on a 10g scale.

Reagents:

-

2,6-Dichloropyridine (1.0 equiv)

-

Isobutylamine (2.5 equiv) – Acts as both nucleophile and base.

-

Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for higher rates.

Step-by-Step Workflow:

-

Charge: In a pressure tube or autoclave, dissolve 2,6-dichloropyridine (10.0 g, 67.6 mmol) in absolute EtOH (40 mL).

-

Addition: Add isobutylamine (16.8 mL, 169 mmol) slowly to the stirred solution.

-

Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

-

Note: Monitoring by TLC (Hexane/EtOAc 8:2) should show the disappearance of the starting dichloride (Rf ~0.8) and formation of the product (Rf ~0.5).

-

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85–92%.

-

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr mechanism, highlighting the Meisenheimer complex intermediate.

Figure 1: SₙAr pathway for the regioselective mono-amination of 2,6-dichloropyridine.

Functionalization & Therapeutic Applications

The value of CAS 1220035-15-3 lies in its C6-Chlorine handle. This position is electronically primed for Palladium-catalyzed cross-coupling, allowing the construction of complex bi-heteroaryl drugs.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 2-amino-6-arylpyridines . This is a common motif in Smoothened (SMO) receptor antagonists.

-

Buchwald-Hartwig Amination: Displacement of the C6-Cl with a second amine (e.g., piperazine, morpholine) creates 2,6-diaminopyridines , a scaffold frequently seen in CK-1δ (Casein Kinase 1 delta) inhibitors used in Alzheimer's research.

Strategic Workflow for Library Generation

Figure 2: Divergent synthesis pathways utilizing the 6-chloro handle for drug discovery.

Case Study: Kinase Inhibition

Research into GSK-3β and CK-1δ inhibitors often utilizes the 2-aminopyridine core. The N-isobutyl group (derived from CAS 1220035-15-3) mimics the hydrophobic interactions of leucine or valine residues in the ATP-binding pocket, while the pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g., Val135 in GSK-3β).

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled with the protocols standard for aminohalopyridines :

-

Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335).[4][5] Potential for acute toxicity if swallowed (H302), analogous to 2-amino-6-chloropyridine.[5]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyridines can darken upon oxidation.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Amino-6-chloropyridine (Parent Scaffold).[6] Retrieved from [Link]

-

Organic Syntheses. (2017). Regioselective Amination of Dichloropyridines. Org. Synth. 2017, 94, 28-33. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors. Bioorg Chem. 2025 Jun 1:159:108409. Retrieved from [Link]

Sources

Introduction to a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 6-Chloro-N-isobutylpyridin-2-amine: Synthesis, Characterization, and Applications

6-Chloro-N-isobutylpyridin-2-amine is a substituted aminopyridine that serves as a valuable intermediate in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a reactive chlorine atom, a nucleophilic secondary amine, and an electron-deficient pyridine ring, provides a versatile platform for the synthesis of more complex molecules. The strategic placement of the chloro group at the 6-position (ortho to the ring nitrogen) makes it particularly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[1][2]

This guide provides a comprehensive overview of 6-Chloro-N-isobutylpyridin-2-amine, designed for researchers and drug development professionals. We will delve into its synthesis, predicted analytical profile, key chemical reactions, and the rationale behind its application in the construction of biologically active compounds.

Caption: Chemical Structure of 6-Chloro-N-isobutylpyridin-2-amine.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogous structures.[3]

Predicted Physicochemical Properties

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₁₃ClN₂ | Based on structure |

| Molecular Weight | 184.67 g/mol | Calculated from formula |

| Appearance | Off-white to light yellow solid | Analogy to similar compounds[4] |

| XLogP3 | ~2.5 - 3.5 | Predicted based on structure |

| Hydrogen Bond Donors | 1 | The N-H group |

| Hydrogen Bond Acceptors | 2 | The two Nitrogen atoms |

Predicted Spectroscopic Data for Structural Elucidation

The following data provides a benchmark for researchers to confirm the identity and purity of synthesized 6-Chloro-N-isobutylpyridin-2-amine.

| Technique | Expected Observations |

| ¹H NMR | ~0.9-1.0 ppm (d, 6H): Two methyl groups of the isobutyl moiety, split by the adjacent methine proton. ~1.9-2.1 ppm (m, 1H): Methine (CH) proton of the isobutyl group. ~3.1-3.3 ppm (t, 2H): Methylene (CH₂) protons adjacent to the nitrogen, split by the N-H proton. ~5.0-6.0 ppm (br s, 1H): N-H proton, broad signal, may exchange with D₂O.[5] ~6.5-7.5 ppm (m, 3H): Three aromatic protons on the pyridine ring. |

| ¹³C NMR | ~20 ppm: Isobutyl methyl carbons. ~28 ppm: Isobutyl methine carbon. ~53 ppm: Isobutyl methylene carbon. ~108-158 ppm: Five distinct signals for the pyridine ring carbons.[5] |

| IR (cm⁻¹) | 3350-3450: N-H stretching vibration (secondary amine).[5] 2870-2960: Aliphatic C-H stretching. ~3050: Aromatic C-H stretching. 1580-1610: C=C and C=N stretching of the pyridine ring. ~700-850: C-Cl stretching. |

| Mass Spec. | m/z (M⁺): Molecular ion peak at ~184. m/z (M⁺+2): Isotopic peak at ~186, approximately one-third the intensity of M⁺, characteristic of a single chlorine atom.[6] Fragmentation: Likely loss of the isobutyl group (M-57). |

Synthesis and Purification

The most common and regioselective approach to synthesizing N-alkylated 2-aminopyridines is through the direct alkylation of the parent amine.[7] This strategy avoids potential side reactions associated with starting from a di-substituted pyridine.

Rationale for Synthetic Strategy

Two primary routes can be envisioned:

-

Nucleophilic Substitution on 2,6-Dichloropyridine: Reacting 2,6-dichloropyridine with isobutylamine. While feasible, this can sometimes lead to mixtures of mono- and di-substituted products and requires careful control of stoichiometry. However, the introduction of the first amine group, an electron-donating group, deactivates the ring towards further nucleophilic substitution, which can favor the mono-substituted product.[2]

-

N-Alkylation of 2-Amino-6-chloropyridine: This is the preferred method for achieving a specific N-monoalkylation. It can be accomplished either through direct alkylation with an isobutyl halide or via reductive amination with isobutyraldehyde. Reductive amination is often cleaner and proceeds under mild conditions.[8]

We will detail the reductive amination protocol due to its high efficiency and mild reaction conditions.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established methods for the N-monoalkylation of aminopyridines.[8]

Materials:

-

2-Amino-6-chloropyridine (1.0 eq)

-

Isobutyraldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-Amino-6-chloropyridine (1.0 eq) and dissolve it in anhydrous DCM.

-

Imine Formation: Add isobutyraldehyde (1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting amine.

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde in the presence of the amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material and intermediate imine.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification Prelude: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 6-Chloro-N-isobutylpyridin-2-amine.

Caption: Experimental workflow for the synthesis of 6-Chloro-N-isobutylpyridin-2-amine.

Chemical Reactivity and Applications in Drug Development

The utility of 6-Chloro-N-isobutylpyridin-2-amine lies in its capacity for further, predictable chemical transformations. The pyridine ring is electronically 'pulled' by the ring nitrogen, making the C2 and C6 positions electron-deficient and thus activated for nucleophilic attack.[1]

Key Transformations for Lead Optimization

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is an excellent leaving group. It can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental for introducing diversity into a molecule, allowing chemists to probe the structure-activity relationship (SAR) of a drug candidate. For example, reacting the scaffold with a primary amine can introduce a new vector for interaction with a biological target.[9]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a handle for powerful C-C and C-N bond-forming reactions.

-

Suzuki-Miyaura Coupling: Reacting the compound with a boronic acid or ester in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl or heteroaryl groups.[2]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with an amine, providing an alternative to SNAr for creating more complex amine structures.[7]

-

These reactions transform the simple starting material into a highly decorated scaffold, a common strategy in the development of targeted therapies like kinase inhibitors.[10][11]

Caption: Logical workflow for developing a drug candidate from the core scaffold.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. The safety data for the parent compound, 2-Amino-6-chloropyridine, serves as a strong guideline.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. The compound is expected to be an irritant and harmful if swallowed.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[12]

-

Fire: Emits toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride, under fire conditions.[12] Use appropriate extinguishing media like carbon dioxide, dry chemical powder, or foam.

Conclusion

6-Chloro-N-isobutylpyridin-2-amine represents a strategically important building block for chemical synthesis. Its well-defined points of reactivity—the secondary amine and the activated C6-chloro position—provide a reliable and versatile platform for molecular elaboration. By understanding its synthesis, characterization profile, and subsequent chemical transformations, researchers in drug discovery and materials science can effectively leverage this compound to construct novel molecules with desired functions and properties. The protocols and predictive data within this guide serve as a foundational resource for its practical application in the laboratory.

References

- ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry.

- Chem-Impex. 2-Amino-6-chloropyridine.

- PMC. A mild, catalyst-free synthesis of 2-aminopyridines.

- BenchChem.

- Jubilant Ingrevia Limited. (2021).

- Tian, Z., et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research.

- MDPI. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine for Drug Development Professionals.

- Guidechem. (2022). What is 2-Amino-6-chloropyridine and how is it synthesized?.

- ChemicalBook. (2026). 2-Amino-6-chloropyridine.

- SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source.

- Sigma-Aldrich. 6-chloro-N-methylpyridin-2-amine.

- PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- PubChemLite. 6-chloro-n-methylpyridin-2-amine (C6H7ClN2).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - 6-chloro-n-methylpyridin-2-amine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lehigh.edu [lehigh.edu]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Technical Safety & Application Guide: 6-Chloro-N-isobutylpyridin-2-amine

The following is an in-depth technical guide and safety data summary for 6-Chloro-N-isobutylpyridin-2-amine , designed for researchers and drug development professionals.

Executive Summary & Identification

This guide goes beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of 6-Chloro-N-isobutylpyridin-2-amine . As a functionalized aminopyridine, this compound serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the 2,6-disubstitution pattern allows for sequential, regioselective functionalization.

substance Identity

| Parameter | Technical Detail |

| Chemical Name | 6-Chloro-N-isobutylpyridin-2-amine |

| CAS Number | 1220035-15-3 |

| Synonyms | 2-(Isobutylamino)-6-chloropyridine; N-(2-methylpropyl)-6-chloropyridin-2-amine |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| SMILES | CC(C)CNc1nc(Cl)ccc1 |

| Structural Class | 2,6-Disubstituted Pyridine / Secondary Aminopyridine |

Hazard Identification & Risk Assessment (GHS)

Rationale: Aminopyridines are structurally alerted for biological activity, often interacting with potassium channels or acting as excitotoxins. While the isobutyl group mitigates some volatility compared to lower homologs, the core toxicity profile remains.

GHS Classification

| Hazard Category | Code | Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Pyridin-2-amines can be metabolically activated to reactive imino-quinone species. |

| Skin Irritation | H315 | Causes skin irritation. | Basic nitrogen allows skin penetration; halogenated ring induces local cytotoxicity. |

| Eye Irritation | H319 | Causes serious eye irritation. | High pH potential in aqueous environments causes corneal opacity risk. |

| STOT - SE | H335 | May cause respiratory irritation. | Dust/aerosol inhalation irritates mucous membranes. |

Precautionary Protocols:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile rubber, >0.11mm thickness).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

Physicochemical Profiling

Data synthesized from experimental analogs and calculated properties for CAS 1220035-15-3.

| Property | Value | Experimental Note |

| Physical State | Pale yellow oil or low-melting solid | Alkyl chain disrupts crystal packing of the aminopyridine core. |

| Boiling Point | ~295-305°C (Predicted @ 760 mmHg) | High BP due to intermolecular H-bonding (Donor: NH, Acceptor: Pyridine N). |

| Density | ~1.15 g/cm³ | Halogen atom increases density relative to alkyl-pyridines. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Lipophilic isobutyl tail ensures good organic solubility. |

| pKa (Predicted) | ~3.5 - 4.0 (Pyridine N) | The electron-withdrawing Chlorine at C6 reduces basicity compared to 2-aminopyridine (pKa 6.86). |

| Partition Coeff (LogP) | ~2.6 | Moderate lipophilicity; cell-permeable. |

Handling, Storage & Stability: The Scientist's Perspective

Standard SDSs often prescribe "Store in a cool, dry place." However, for research integrity, we must understand the causality of degradation.

Stability Mechanisms

-

Oxidative Darkening: Aminopyridines are electron-rich. Exposure to air and light over time leads to N-oxide formation or oxidative coupling, observed as the sample turning from pale yellow to dark brown/red.

-

Hygroscopicity: The pyridine nitrogen can accept hydrogen bonds from water, leading to hydrate formation which alters stoichiometry in precise coupling reactions.

Storage Protocol (Self-Validating)

-

Atmosphere: Store under Argon or Nitrogen . (Prevents oxidation).

-

Temperature: 2-8°C (Refrigerated).

-

Container: Amber glass vial with Teflon-lined cap.

-

Validation: Before use in critical catalysis (e.g., Buchwald-Hartwig), check appearance. If dark brown, purify via short silica plug (eluent: 10% MeOH in DCM).

Experimental Workflow: Synthesis & Reaction Safety

Context: This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) of 2,6-dichloropyridine. The remaining chlorine is a valuable handle for further functionalization.

Synthesis Logic (SₙAr)

The reaction of 2,6-dichloropyridine with isobutylamine is regioselective but requires thermal activation.

-

Reagents: 2,6-Dichloropyridine (1.0 eq), Isobutylamine (2.5 eq).

-

Solvent: Ethanol or NMP (N-methyl-2-pyrrolidone) for higher temps.

-

Conditions: 100°C in a sealed tube (if using EtOH) or 120°C (NMP).

-

Safety Critical Control Point: Isobutylamine is volatile and flammable. Heating in a sealed vessel generates pressure. Use a blast shield.

Downstream Application Workflow

The following diagram illustrates the decision logic for handling and reacting this scaffold safely.

Figure 1: Operational workflow for handling and reacting 6-Chloro-N-isobutylpyridin-2-amine, emphasizing quality control prior to catalysis.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15 min; lift eyelids. | Basic amines cause saponification of corneal lipids; rapid dilution is critical to prevent permanent opacity. |

| Skin Contact | Wash with soap/water. Do not use ethanol. | Ethanol may increase transdermal absorption of the lipophilic amine. |

| Ingestion | Rinse mouth. Do not induce vomiting. | Prevent aspiration of the amine into lungs; chemical pneumonitis risk. |

| Inhalation | Move to fresh air. | Respiratory irritant; monitor for delayed pulmonary edema if exposure was high (dust). |

Ecological & Disposal Considerations

-

Ecotoxicity: Halogenated pyridines are generally persistent and toxic to aquatic life (Acute Aquatic Tox Cat 3). The chlorine atom slows biodegradation.

-

Disposal:

-

Do NOT dispose of in general drain.

-

Segregate into Halogenated Organic Waste streams.

-

Incineration requires a scrubber for HCl gas generation.

-

References

-

BLD Pharm. (2025). Safety Data Sheet: 6-Chloro-N-isobutylpyridin-2-amine (CAS 1220035-15-3). Retrieved from

-

BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-6-chloropyridine (Analogous Hazard Data). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,6-Dichloropyridine. Retrieved from

Sources

2-amino-6-chloropyridine N-isobutyl derivative overview

The following technical guide details the synthesis, properties, and application of 6-Chloro-N-isobutylpyridin-2-amine , the primary N-isobutyl derivative of 2-amino-6-chloropyridine. This compound serves as a critical scaffold in the development of kinase inhibitors (specifically PIM and BTK targets) and advanced agrochemicals.

Strategic Scaffold for Hydrophobic Tuning in Heterocyclic Drug Discovery

Executive Summary

The 2-amino-6-chloropyridine N-isobutyl derivative (systematically 6-chloro-N-isobutylpyridin-2-amine ) represents a "privileged structure" in medicinal chemistry. It combines the versatile reactivity of the 2,6-disubstituted pyridine core with the hydrophobic bulk of an isobutyl group.

In drug development, this specific derivative is engineered to address two common challenges:

-

Hydrophobic Pocket Occupation: The isobutyl group is frequently employed to fill hydrophobic sub-pockets (e.g., the Ribose-binding pocket or Gatekeeper region) within ATP-binding sites of kinases like PIM-1 and BTK .

-

Lipophilicity Modulation: It adjusts the logP of the parent scaffold, improving membrane permeability without significantly increasing molecular weight.

This guide provides a validated synthetic workflow, mechanistic insights, and application protocols for researchers utilizing this intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 6-Chloro-N-isobutylpyridin-2-amine |

| Common Name | 2-(Isobutylamino)-6-chloropyridine |

| CAS Number | Not widely listed; Analogous to 45644-21-1 (Parent) |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol |

| pKa (Calc) | ~3.5 (Pyridine N), ~10.5 (Amine NH - protonated) |

| Key Reactivity | Nucleophilic displacement (C6-Cl), Pd-catalyzed coupling |

Synthetic Pathways & Experimental Protocols

The synthesis of this derivative presents a classic regioselectivity challenge. The goal is to mono-alkylate the exocyclic amine (if starting from 2-amino-6-chloropyridine) or mono-displace a chloride (if starting from 2,6-dichloropyridine).

Method A: Nucleophilic Aromatic Substitution (SNAr)

Recommended for Scale-Up

This method utilizes 2,6-dichloropyridine as the starting material. The reaction relies on the electron-deficient nature of the pyridine ring to facilitate the displacement of one chloride ion by isobutylamine.

The Challenge: Preventing the formation of the bis-substituted byproduct (2,6-di(isobutylamino)pyridine).

Protocol 1: High-Selectivity Mono-Amination

-

Reagents:

-

2,6-Dichloropyridine (1.0 equiv)

-

Isobutylamine (1.1 equiv) — Slight excess to drive conversion, but limited to prevent bis-addition.

-

Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Ethanol (EtOH) or NMP (for higher temps)

-

-

Procedure:

-

Step 1: Dissolve 2,6-dichloropyridine (10 g, 67.6 mmol) in anhydrous Ethanol (100 mL) in a pressure tube or sealed reactor.

-

Step 2: Add DIPEA (14.1 mL, 81.1 mmol) followed by the slow addition of isobutylamine (7.4 mL, 74.3 mmol).

-

Step 3: Seal the vessel and heat to 110°C for 12–16 hours. Note: Monitoring by HPLC/TLC is critical at 10 hours to check for bis-product formation.

-

Step 4: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Step 5: Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Step 6: Dry over Na₂SO₄, filter, and concentrate.

-

Step 7: Purify via flash column chromatography (Hexanes/EtOAc gradient). The mono-substituted product elutes first, followed by the bis-substituted impurity.

-

Yield Expectation: 75–85%

Method B: Reductive Amination

Recommended for High Precision / Late-Stage Functionalization

This method starts with 2-amino-6-chloropyridine and reacts it with isobutyraldehyde. It avoids the bis-substitution risk entirely but uses more expensive reagents.

Protocol 2: Reductive Alkylation

-

Reagents:

-

2-Amino-6-chloropyridine (1.0 equiv)

-

Isobutyraldehyde (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM

-

-

Procedure:

-

Step 1: In a round-bottom flask, dissolve 2-amino-6-chloropyridine (1.0 g) in DCE (20 mL).

-

Step 2: Add isobutyraldehyde (1.2 equiv) and Acetic Acid (2-3 drops). Stir for 30 minutes at room temperature to form the imine intermediate.

-

Step 3: Cool to 0°C and add STAB (1.5 equiv) portion-wise.

-

Step 4: Allow to warm to room temperature and stir overnight (12h).

-

Step 5: Quench with saturated NaHCO₃ solution. Extract with DCM.

-

Step 6: Purify via silica gel chromatography.

-

Yield Expectation: 85–95%

Mechanistic Visualization (Graphviz)

The following diagram illustrates the decision logic and reaction flow for synthesizing this intermediate, highlighting the critical control points for selectivity.

Figure 1: Synthetic logic flow comparing SNAr and Reductive Amination routes. Path A requires stoichiometry control; Path B offers higher specificity.

Applications in Drug Discovery[7][8][9][10][11]

Kinase Inhibitor Scaffold (PIM/BTK)

The 2-amino-6-chloropyridine core is a bioisostere of the adenine ring of ATP. The N-isobutyl group plays a specific role:

-

Solvent Front/Hydrophobic Pocket: In PIM-1 kinase inhibitors, the isobutyl group often orients towards the hydrophobic region II or the solvent front, improving affinity by displacing water molecules.

-

Linker Strategy: The remaining Chlorine atom at position C6 is a "handle" for further elaboration. It is typically coupled via Buchwald-Hartwig amination or Suzuki coupling to attach the "tail" of the inhibitor (often an aromatic or heteroaromatic ring).

Agrochemicals (Neonicotinoid Homologs)

While Acetamiprid uses a methyl group, isobutyl derivatives are explored to alter soil mobility and metabolic stability in next-generation crop protection agents. The bulky isobutyl group can reduce susceptibility to oxidative N-dealkylation by cytochrome P450s in non-target species.

Analytical Characterization Data

For the synthesized 6-chloro-N-isobutylpyridin-2-amine :

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.38 (t, J = 7.8 Hz, 1H, H-4)

-

δ 6.55 (d, J = 7.8 Hz, 1H, H-5)

-

δ 6.28 (d, J = 8.0 Hz, 1H, H-3)

-

δ 4.85 (br s, 1H, NH)

-

δ 3.05 (t, J = 6.5 Hz, 2H, N-CH ₂-CH)

-

δ 1.85 (m, 1H, CH(CH₃)₂)

-

δ 0.98 (d, J = 6.7 Hz, 6H, CH(CH ₃)₂)

-

-

MS (ESI): m/z 185.1 [M+H]⁺ (exhibits characteristic Chlorine isotope pattern 3:1).

Safety & Handling

-

Hazards: 2,6-Dichloropyridine and its derivatives are toxic if swallowed and skin irritants. Isobutylamine is highly flammable and corrosive.

-

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles.

-

Waste: Chlorinated pyridine waste must be segregated from general organic waste due to potential environmental persistence.

References

-

Synthesis of 2-amino-6-chloropyridine derivatives

-

Kinase Inhibitor Scaffolds

- Source: National Institutes of Health (NIH) - PubChem.

-

URL:

-

SNAr Mechanism & Selectivity

- Source: Wikipedia. "2,6-Dichloropyridine."

-

URL:

-

Agrochemical Applications

- Source: MDPI Molecules.

-

URL:

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for 6-Chloro-N-isobutyl-2-pyridinamine

Part 1: Executive Summary & Substrate Analysis

The Challenge

6-Chloro-N-isobutyl-2-pyridinamine (CAS: 6-Chloro-N-isobutylpyridin-2-amine) represents a specific class of "push-pull" heterocyclic substrates.

-

The "Pull": The pyridine ring nitrogen is electron-withdrawing, activating the C-Cl bond at the 6-position (ortho-like) towards oxidative addition.

-

The "Push": The secondary amine (isobutylamino) at the 2-position is a strong electron-donating group (EDG). Through resonance, it increases electron density on the ring, partially deactivating the C-Cl bond compared to a bare 2-chloropyridine.

Furthermore, the secondary amine presents a catalyst poisoning risk . Unhindered amines can displace labile ligands on the Palladium center, forming inactive "Pd-amine" dead-end complexes. Successful coupling requires catalyst systems that are bulky enough to prevent amine coordination while electron-rich enough to facilitate oxidative addition into the deactivated C-Cl bond.

Strategic Approach

This guide details three specific protocols ranging from robust, general-purpose methods to high-efficiency systems for sterically demanding partners.

| Parameter | Characteristic | Impact on Suzuki Coupling |

| Electrophile | C-Cl (6-position) | Activated by Ring N, Deactivated by 2-Amino group.[1] |

| Nucleophile | Aryl Boronic Acid/Ester | Standard Suzuki partner. |

| Interference | 2-Isobutylamino group | Potential Pd-coordinator; requires bulky phosphine ligands. |

| pKa | Pyridine Nitrogen (~5.2) | Protonation in acidic media; requires basic conditions. |

Part 2: Mechanistic Logic & Pathway Visualization

The success of this reaction hinges on the Oxidative Addition step. We must select a ligand (

Diagram 1: Catalytic Cycle & Competitive Inhibition

This diagram illustrates the standard cycle versus the specific "Amine Poisoning" pathway relevant to this substrate.

Caption: The catalytic cycle highlights the risk of amine coordination (grey path) if non-bulky ligands are used.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the Pd(II) center and accelerates reductive elimination. It is robust against air and moisture relative to other catalysts.

Reagents:

-

Substrate: 6-Chloro-N-isobutyl-2-pyridinamine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 - 0.2 M concentration)

Step-by-Step:

-

Charge: In a reaction vial equipped with a stir bar, add the chloropyridine substrate, boronic acid, and Pd(dppf)Cl2.

-

Solvent: Add 1,4-Dioxane.

-

Base: Add the aqueous K2CO3 solution.

-

Degas: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

-

Heat: Seal the vial and heat to 90°C for 4–12 hours.

-

Monitor: Check via LCMS. The product should appear as the major peak; the starting chloride should be consumed.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

Protocol B: The "High-Performance" Method (Buchwald G3)

Best for: Sterically hindered boronic acids, low catalyst loading, or if Protocol A fails.

Rationale: This protocol uses XPhos Pd G3 . XPhos is an electron-rich, bulky biaryl phosphine. The bulk prevents the isobutylamino group from coordinating to the Pd, while the electron richness facilitates oxidative addition into the electron-rich pyridine ring. The G3 precatalyst ensures rapid activation of Pd(0) in the reaction mixture.

Reagents:

-

Substrate: 6-Chloro-N-isobutyl-2-pyridinamine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

-

Catalyst: XPhos Pd G3 (1-2 mol%)

-

Base: K3PO4 (0.5 M aqueous or solid added with water cosolvent, 3.0 equiv)

-

Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Step-by-Step:

-

Charge Solids: Add substrate, boronic acid, XPhos Pd G3, and solid K3PO4 to the vial.

-

Inert Cycle: Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed THF and degassed water via syringe.

-

Reaction: Heat to 60–80°C . Note: This active catalyst often works at lower temperatures than dppf.

-

Validation: Reaction is typically complete in < 2 hours.

-

Scavenging: If Pd residues are high, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Part 4: Workflow Visualization

Diagram 2: Experimental Workflow & Decision Tree

This diagram guides the researcher through the execution and troubleshooting process.

Caption: Operational workflow including critical decision points based on LCMS conversion data.

Part 5: Troubleshooting & Self-Validation System

To ensure the protocol is "Self-Validating," observe the following indicators during the reaction:

| Observation | Diagnosis | Corrective Action |

| Solution turns black immediately | Rapid Pd precipitation ("Pd Black"). Catalyst is unstable or O2 is present. | Repeat degassing.[1][2] Switch to a more stable precatalyst (e.g., XPhos Pd G3). |

| Solution remains clear/pale yellow but no product | Catalyst is active but Oxidative Addition is failing. | Increase temperature to 100°C. Ensure the C-Cl bond is not deactivated by other substituents. |

| Homocoupling of Boronic Acid | Oxidative homocoupling (Ar-Ar) is the major product. | Oxygen leak. The system was not properly degassed. |

| Protodeboronation | Boronic acid is converting to Ar-H. | Base is too strong or Boronic acid is unstable. Switch to K3PO4 or KF; use anhydrous conditions with Cs2CO3. |

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[3] (Contextual grounding for XPhos usage).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2][3][4][5][6][7] Retrieved from [Link]

-

Lutz, M. R., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Journal of Organic Chemistry. Retrieved from [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Application Note: 6-Chloro-N-isobutyl-2-pyridinamine as a Kinase Inhibitor Scaffold

Subject: Medicinal Chemistry & Chemical Biology Protocol Guide

Molecule of Interest: 6-Chloro-N-isobutyl-2-pyridinamine (CAS: 524673-90-5)

Primary Target Class: Class I PI3K Isoforms (

Executive Summary

This technical guide outlines the utility of 6-Chloro-N-isobutyl-2-pyridinamine as a privileged scaffold in the design of kinase inhibitors. Structurally, this molecule features a 2-aminopyridine motif—a classic "hinge-binding" pharmacophore—substituted with a hydrophobic isobutyl group and a reactive chlorine "handle" at the C6 position.

This specific scaffold is best known as the key intermediate in the synthesis of Taselisib (GDC-0032) , a beta-sparing PI3K inhibitor. However, its utility extends beyond a single drug. The C6-chlorine allows for modular expansion via palladium-catalyzed cross-coupling, enabling researchers to synthesize diverse libraries targeting the ATP-binding pocket of lipid and protein kinases.

Structural Biology & Binding Mechanism

To effectively use this scaffold, one must understand its binding mode within the kinase ATP-binding pocket.

The Pharmacophore

The 2-aminopyridine core functions as a bidentate hydrogen bond donor/acceptor system that mimics the adenine ring of ATP.

-

Hinge Interaction: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide NH of the kinase hinge region (e.g., Val851 in PI3K

). The exocyclic amino group (N-H) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge (e.g., Glu849 in PI3K -

Hydrophobic Pocket: The isobutyl group occupies the hydrophobic pocket (often the ribose-binding or affinity pocket), providing van der Waals contacts that improve potency and selectivity.

-

Exit Vector (C6-Cl): The chlorine atom at position 6 is solvent-exposed or directed toward the "specificity pocket," making it the ideal site for chain extension to modulate pharmacokinetic properties or isoform selectivity.

Mechanism Diagram

Figure 1: Pharmacophore mapping of the scaffold within the PI3K ATP-binding site.

Chemical Synthesis Protocols

Protocol A: Synthesis of the Scaffold

If the scaffold is not purchased commercially, it can be synthesized via Nucleophilic Aromatic Substitution (

Reagents:

-

2,6-Dichloropyridine (1.0 eq)

-

Isobutylamine (1.2 eq)

-

Base: Triethylamine (TEA) or DIPEA (1.5 eq)

-

Solvent: Ethanol (EtOH) or NMP (for higher temps)

Procedure:

-

Charge: In a pressure vessel or round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine in Ethanol (0.5 M concentration).

-

Addition: Add Isobutylamine and TEA.

-

Reaction: Heat to 80–90°C for 12–16 hours.

-

Note: The 2-position is activated for substitution. The 6-Cl remains intact due to the deactivating effect of the first amine addition (electron donation into the ring).

-

-

Work-up: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Target: 6-Chloro-N-isobutyl-2-pyridinamine (Yield typically >80%).

-

Protocol B: Functionalization (Suzuki Coupling)

To create a library of inhibitors, the 6-Cl "handle" is coupled to aryl boronic acids/esters.

Reagents:

-

Scaffold (1.0 eq)

-

Aryl Boronic Acid/Ester (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Preparation: Combine scaffold, boronic acid, and catalyst in a microwave vial or sealed tube.

-

Solvent: Add Dioxane and aqueous

. Sparge with Nitrogen for 5 mins. -

Coupling: Heat to 100°C for 2–4 hours (or 120°C for 30 min in microwave).

-

Work-up: Filter through Celite. Dilute with EtOAc/Water. Extract organics.

-

Purification: Flash chromatography.

Synthesis Workflow Diagram

Figure 2: Logical flow for generating kinase inhibitors from the chloropyridine precursor.

Biological Evaluation Protocols

Once the scaffold is functionalized, its inhibitory potency must be validated. The following protocols are optimized for PI3K/mTOR pathway targets.

Biochemical Assay: ADP-Glo™ (Kinase Activity)

This assay measures the ADP produced by the kinase reaction, providing a direct correlation to activity.[1][2]

Materials:

-

Enzyme: Recombinant PI3K

(p110 -

Substrate: PIP2:PS Lipid substrate (sonicated).

-

Detection: ADP-Glo™ Kinase Assay Kit (Promega).[3]

-

Buffer: 50 mM HEPES pH 7.5, 3 mM

, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.

Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate (Final DMSO < 1%).

-

Enzyme Addition: Add 2

L of PI3K -

Reaction Start: Add 2

L of ATP/Substrate mix.-

Critical:ATP concentration must be at

(approx. 25

-

-

Incubation: Incubate for 60 min at RT.

-

Termination: Add 4

L ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -

Detection: Add 8

L Kinase Detection Reagent (converts ADP -

Read: Measure Luminescence. Calculate

using a 4-parameter logistic fit.

Cellular Assay: Western Blot (Pathway Modulation)

Confirm target engagement in cells (e.g., MCF7 or PC3).

Protocol:

-

Seeding: Seed cells at

cells/well in 6-well plates. Adhere overnight. -

Starvation: Serum-starve (0.1% FBS) for 16 hours to reduce basal noise.

-

Treatment: Treat with inhibitor (0.1, 1.0, 10

M) for 2 hours.-

Control: DMSO (Vehicle) and Wortmannin (Positive Control).

-

-

Stimulation: Stimulate with Insulin (100 nM) for 15 min to activate the PI3K pathway.

-

Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

-

Blotting:

-

Primary Antibodies: pAKT (Ser473), Total AKT, pS6 (Ser235/236).

-

Result: A potent inhibitor derived from this scaffold should show dose-dependent reduction of pAKT(Ser473) without affecting Total AKT levels.

-

Biological Logic Diagram

Figure 3: Signal transduction pathway and point of intervention for the scaffold.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure data integrity, apply these checks:

| Issue | Probable Cause | Solution |

| Low Synthetic Yield (Step 1) | Bis-substitution (adding two amines) | Ensure temperature is controlled (<90°C) and use slight excess of amine (1.2 eq), not large excess. |

| Assay High Background | ATP contamination or incomplete depletion | Use "Ultra Pure" ATP.[3] Ensure ADP-Glo Reagent incubation time is sufficient (40 min). |

| No Cellular Potency | Poor Permeability | The 6-Cl coupling partner may be too polar. Add lipophilic groups (e.g., fluoro-phenyl) to the C6 position. |

| Inconsistent | ATP Competition | Ensure ATP concentration in the assay = |

References

-

Ndubaku, C. O., et al. (2013). "Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a beta-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity."[4] Journal of Medicinal Chemistry.

-

Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

-

Genentech. (2018). "Taselisib (GDC-0032) Phase III Clinical Trials in Breast Cancer." ClinicalTrials.gov.[5]

- Jurkschat, K., et al. (2005). "Synthesis of 2-amino-6-chloropyridines via nucleophilic aromatic substitution." Tetrahedron Letters. (General reference for SnAr on pyridines).

(Note: This guide is for research purposes only. GDC-0032/Taselisib is a potent bioactive compound; handle all derivatives with appropriate safety precautions.)

Sources

functionalization of the 6-chloro position in pyridine derivatives

Application Note: Strategic Functionalization of the 6-Chloro Position in Pyridine Derivatives

Executive Summary

The pyridine scaffold is ubiquitous in FDA-approved therapeutics (e.g., Etoricoxib, Imatinib). The 6-chloro position—often chemically equivalent to the 2-position—presents a unique "alpha-position" challenge. It is electronically activated for Nucleophilic Aromatic Substitution (SNAr) yet sufficiently stable to require specialized ligands for Palladium-catalyzed cross-coupling. This guide provides a decision framework and validated protocols for transforming 6-chloropyridines into high-value intermediates via C-N and C-C bond formation, prioritizing regioselectivity and yield.

Strategic Decision Framework

Before initiating wet chemistry, the synthetic route must be selected based on the nucleophile's strength and the substrate's electronic environment. The 6-chloro handle allows for a bifurcation in strategy:

-

Path A (SNAr): Ideal for strong nucleophiles (primary amines, alkoxides) and electron-deficient rings.

-

Path B (Pd-Catalysis): Required for weak nucleophiles (anilines, amides), C-C bond formation, or electron-rich rings where SNAr is sluggish.

Workflow Visualization: Method Selection

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on nucleophile sterics/electronics and bond type.

Technical Deep Dive: The Reactivity Paradox

The 6-chloro position is unique because the nitrogen atom withdraws electron density via induction (-I effect) and resonance (-M effect), making the C6 carbon electrophilic.

-

SNAr Mechanism: The rate-determining step is the formation of the Meisenheimer complex. This is favored if the ring has additional Electron Withdrawing Groups (EWGs) like -NO2 or -CF3 at C3/C5.

-

Pd-Catalysis Mechanism: The C-Cl bond is stronger (approx. 95 kcal/mol) than C-Br or C-I. Consequently, Oxidative Addition is the rate-limiting step. Standard ligands (PPh3) often fail; bulky, electron-rich phosphines (Buchwald ligands) or NHCs are required to force the Pd(0) into the C-Cl bond.

Experimental Protocols

Protocol A: SNAr Displacement (C-N Bond)

Best for: Primary amines, non-hindered secondary amines, cost-sensitive scale-up.

Reagents:

-

Substrate: 6-Chloro derivative (1.0 equiv)

-

Nucleophile: Amine (1.2 - 1.5 equiv)

-

Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

-

Solvent: DMSO (polar aprotic is critical) or NMP

Step-by-Step:

-

Charge: To a reaction vial, add the 6-chloropyridine substrate and K2CO3.

-

Solvate: Add DMSO (concentration ~0.5 M). Note: DMSO accelerates SNAr rates significantly compared to THF.

-

Addition: Add the amine nucleophile.

-

Heat: Seal and heat to 100°C for 4–12 hours.

-

Optimization: If conversion is <50% after 4h, increase temp to 120°C.

-

-

Workup: Dilute with water (crashes out organic product) or extract with EtOAc. Wash organic layer 3x with water to remove DMSO.

Validation Check:

-

Success: Disappearance of starting material (LCMS).

-

Failure Mode: If hydrolysis (formation of pyridone) is observed, ensure reagents are dry; water acts as a competing nucleophile at high temps.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Anilines, hindered amines, electron-rich pyridine rings where SNAr fails.

Reagents:

-

Catalyst Source: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2

-

Ligand: XPhos or RuPhos (2–4 mol%)

-

Base: NaOtBu (1.5 equiv) or Cs2CO3 (for base-sensitive groups)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Inert Setup: Flame-dry a Schlenk tube or vial; cycle Ar/N2 3 times.

-

Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in solvent for 5 mins to form the active LnPd(0) species.

-

Charge: Add 6-chloropyridine, amine, and base under inert flow.

-

Reaction: Heat to 80–100°C for 2–16 hours.

-

Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove Pd black.

Mechanistic Causality:

-

Why XPhos? The biaryl backbone prevents formation of inactive Pd-dimers, and the dicyclohexylphosphino groups are electron-rich enough to facilitate oxidative addition into the sluggish C-Cl bond.

Protocol C: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Biaryl formation, introducing alkyl/alkenyl groups.[1]

Reagents:

-

Substrate: 6-Chloropyridine[2]

-

Boronic Acid/Ester: R-B(OH)2 (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2 (robust) or Pd(OAc)2/SPhos (high activity)

-

Base: K3PO4 (2.0 equiv, aq. solution or solid)

-

Solvent: Dioxane/Water (4:1 ratio)

Step-by-Step:

-

Degassing: Solvents must be degassed (sparged with Ar for 15 mins) to prevent homocoupling of the boronic acid.

-

Mix: Combine substrate, boronic acid, and base in the reaction vessel.

-

Catalyst Addition: Add Pd catalyst last.

-

Heat: 80–100°C. Note: Chloropyridines are prone to protodehalogenation if the reaction stalls; ensure high catalyst activity.

Comparative Data: Ligand & Base Selection

| Variable | Recommendation | Rationale |

| Ligand (C-N) | XPhos / BrettPhos | Excellent for aryl chlorides; XPhos for general amines, BrettPhos for primary amines. |

| Ligand (C-C) | SPhos / PCy3 | SPhos provides steric bulk to promote reductive elimination in hindered biaryls. |

| Base (Strong) | NaOtBu | Standard for Buchwald; promotes formation of the amido-Pd complex. |

| Base (Mild) | Cs2CO3 | Use if substrate has esters/nitriles sensitive to strong alkoxides. |

| Solvent | 1,4-Dioxane | High boiling point (101°C), good solubility for Pd-catalysts. |

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the critical "Oxidative Addition" hurdle specific to 6-chloropyridines compared to bromides.

Figure 2: Palladium catalytic cycle highlighting the high energy barrier of oxidative addition for 6-chloropyridines, necessitating electron-rich ligands.

References

- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

-

Li, J. J. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture Context. Retrieved from [Link]

-

WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

Application Notes & Protocols: The Medicinal Chemistry Utility of Isobutyl-Substituted Pyridine Intermediates

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, ranking as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its unique physicochemical properties—including its basicity, capacity for hydrogen bonding, aqueous solubility, and metabolic stability—make it an invaluable scaffold in drug design.[3] Intermediates, or chemical building blocks, that incorporate the pyridine structure are thus critical for the efficient synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of isobutyl-substituted pyridine intermediates, focusing on their synthesis, structure-activity relationships (SAR), and practical application in the development of targeted therapeutics. We will delve into specific case studies, providing detailed experimental protocols for the synthesis of kinase inhibitors and ion channel modulators, thereby offering a comprehensive resource for professionals in drug discovery.

The Pyridine Scaffold: A Privileged Structure in Drug Design

The strategic incorporation of a pyridine nucleus into a drug candidate can profoundly influence its pharmacological profile. The nitrogen atom imparts a dipole moment and a site for hydrogen bonding, which can be crucial for high-affinity interactions with biological targets like enzymes and receptors. Furthermore, the pyridine ring is often used as a bioisostere for a phenyl ring, offering a similar size and aromaticity but with altered electronics and improved solubility.[1]

"Isobutyl-substituted pyridine intermediates" typically refer to pyridine rings where an isobutyl group is attached to a carbon atom, most commonly at the 2- or 4-position. This small, hydrophobic alkyl group is a powerful tool for medicinal chemists to probe hydrophobic pockets within a target's binding site, often leading to enhanced potency and selectivity.

General Synthesis of Isobutyl-Pyridine Intermediates

A common and direct method for synthesizing 2-isobutylpyridine involves the side-chain alkylation of 2-picoline (2-methylpyridine). This leverages the reactivity of the methyl group to introduce the desired isobutyl side-chain, creating a foundational intermediate for further elaboration.

Caption: General workflow for the synthesis of 2-isobutylpyridine.

Application Case Study I: Pyridine-Based PIM-1 Kinase Inhibitors

Scientific Context: PIM Kinases as Oncology Targets

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers, including prostate cancer and certain leukemias.[4] They play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy. A significant number of potent PIM-1 inhibitors are built upon a central pyridine or pyridone scaffold.[5][6]

Structure-Activity Relationship (SAR) Insights

The development of pyridine-based PIM-1 inhibitors involves systematically modifying the substituents on the pyridine core to optimize binding affinity and selectivity.[7] While the specific compounds detailed in recent literature may use methyl groups, the principles of SAR dictate that an isobutyl group would be a logical next step to explore. An isobutyl substituent could be used to:

-

Probe Hydrophobic Pockets: Engage with non-polar amino acid residues in the ATP-binding site.

-

Enhance Potency: Increase van der Waals interactions, leading to a lower IC₅₀ value.

-

Improve Pharmacokinetics: Modify properties like lipophilicity and metabolic stability.

The following table, adapted from published data on dimethyl-substituted pyridine derivatives, illustrates how modifications to the scaffold impact inhibitory activity against the PIM-1 kinase.[6][8]

| Compound ID | Core Structure | R Group | PIM-1 IC₅₀ (nM) |

| 11 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-phenylacetohydrazide | Phenyl | 42.3 |

| 12 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-(p-tolyl)acetohydrazide | p-Tolyl | 14.3 |

| 13 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-benzylacetohydrazide | Benzyl | 19.8 |

| Staurosporine | (Reference Inhibitor) | - | 16.7 |

| Data sourced from El-Adl, K., et al. (2023).[6] |

This data clearly shows that even minor changes to the substituents (e.g., adding a methyl group to the phenyl ring, as in compound 12 ) can significantly enhance potency. The use of an isobutyl-pyridine intermediate would allow for similar systematic exploration of the enzyme's binding pocket.

Synthetic Workflow & Protocol

The synthesis of these inhibitors typically involves a multi-step process starting from a functionalized pyridine intermediate. The workflow below illustrates the general path from a substituted pyridine to a final, biologically active compound.

Caption: General synthetic workflow for pyridine-based kinase inhibitors.

Protocol 1: Synthesis of a Pyridine-Hydrazide Core Intermediate

This protocol is based on the synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide and serves as a template for how an analogous isobutyl-substituted pyridine would be utilized.[6][8]

Objective: To synthesize a key hydrazide intermediate, which is a versatile precursor for a library of potential kinase inhibitors.

Materials:

-

2-Hydroxy-4,6-dimethylnicotinonitrile (or analogous isobutyl-substituted pyridin-2-ol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Bromoacetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine Hydrate (80%)

-

Ethanol (Absolute)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

Step 1: Synthesis of Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate

-

To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (10 mmol) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (20 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate (12 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield the pure ester intermediate.

Step 2: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide

-

Dissolve the ester intermediate from Step 1 (5 mmol) in absolute ethanol (40 mL).

-

Add hydrazine hydrate (80%, 25 mmol) to the solution.

-

Reflux the mixture for 8 hours, monitoring by TLC.

-

After the reaction is complete, cool the solution in an ice bath.

-

Collect the white crystalline precipitate by filtration.

-

Wash the product with cold diethyl ether and dry to obtain the final hydrazide intermediate.

Trustworthiness: This two-step protocol is a well-established and reliable method for converting a hydroxypyridine into a hydrazide. The purity of intermediates and the final product should be confirmed at each stage using techniques such as NMR spectroscopy and mass spectrometry to validate the structure.

Application Case Study II: Pyridyl Carboxamides as NaV1.8 Ion Channel Modulators

Scientific Context: Targeting NaV1.8 for Pain

The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling.[9] Its genetic and pharmacological validation makes it a high-priority target for the development of novel, non-opioid analgesics. Recently, a class of pyridyl carboxamides has been identified as potent and highly selective NaV1.8 inhibitors.[9]

The Role of the Pyridine-Carboxamide Core

In this class of compounds, a central pyridine ring is linked via an amide bond to other aromatic or heterocyclic moieties. The amide linkage is a key hydrogen bonding element, while the substituents on the pyridine ring are optimized to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. An isobutyl group on the pyridine ring could serve to enhance interactions with a hydrophobic region of the NaV1.8 channel, potentially improving binding affinity and cell permeability.

Protocol 2: General Synthesis of Pyridyl Carboxamides via Amide Coupling

This protocol outlines the fundamental amide bond formation step, a cornerstone reaction in medicinal chemistry, to synthesize the pyridyl carboxamide scaffold.

Objective: To couple a pyridine carboxylic acid intermediate with a primary or secondary amine to form the target amide.

Materials:

-

Substituted pyridine-carboxylic acid (e.g., 2-isobutylisonicotinic acid)

-

Target amine (e.g., 4-fluoroaniline)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another peptide coupling agent.

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM) or DMF.

Caption: Key amide bond formation for synthesizing pyridyl carboxamides.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyridine-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL).

-

Add the target amine (1.1 mmol) and DIPEA (2.5 mmol) to the solution.

-

In a separate vial, dissolve the coupling agent HATU (1.2 mmol) in a small amount of anhydrous DCM.

-

Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure pyridyl carboxamide.

Causality and Validation: The use of a coupling agent like HATU is crucial as it activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the equilibrium towards the product. The purity and identity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

Isobutyl-substituted pyridine intermediates are versatile and highly valuable building blocks in medicinal chemistry. The isobutyl group provides a simple yet effective means to probe hydrophobic interactions within biological targets, while the pyridine core offers a robust and tunable scaffold with favorable pharmacological properties. The synthetic protocols detailed herein for kinase inhibitors and ion channel modulators demonstrate the practical utility of these intermediates in constructing complex and potent drug candidates. As the demand for targeted and selective therapeutics continues to grow, the strategic use of well-designed intermediates like isobutyl-pyridines will remain a cornerstone of successful drug discovery campaigns.

References

- Maheta, A. S., et al. (2019). Process for the preparation of tipiracil hydrochloride. (WO2019002407A1).

- Yang, B., et al. (2017). Preparation method of tipiracil intermediate. (CN105906573A).

-

An, F., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(1), 127-138. [Link]

-

Structure Activity Relationship Of Drugs. (n.d.). FVS. Retrieved February 14, 2026, from [Link]

-

An, F., et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 127–138. [Link]

-

Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

El-Adl, K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46922–46933. [Link]

-

El-Adl, K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46922-46933. [Link]

-

Trifluridine/tipiracil. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Valdés-García, G., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

2-isobutyl pyridine. (n.d.). The Good Scents Company. Retrieved February 14, 2026, from [Link]

-

Valdés-García, G., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Kumar, V., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6393. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved February 14, 2026, from [Link]

-

Selected drugs bearing the isobutyl side chain and their medical... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Structure Activity Relationship Of Drugs. (n.d.). FVS. Retrieved February 14, 2026, from [Link]

-

Barrow, J. C., et al. (2025). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Bioorganic & Medicinal Chemistry Letters, 123, 130059. [Link]

-

2-Isobutylpyridine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Gassert, K., & Schiller, J. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

-

Jassbi, A. R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-24. [Link]

-

Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 281, 117001. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bookpremiumfree.com [bookpremiumfree.com]

- 4. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Strategic Control of Isobutylamine Substitution on Pyridines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for one of the common challenges in synthetic chemistry: preventing bis-alkylation during the substitution of isobutylamine on pyridines. As Senior Application Scientists, we understand that achieving selective mono-alkylation is crucial for the successful synthesis of target molecules in drug discovery and development. This document provides a structured, question-and-answer-based approach to navigate the complexities of this reaction, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: I'm consistently observing a significant amount of bis-alkylated product in my reaction between an activated pyridine and isobutylamine. What is the fundamental reason for this overalkylation?

A: This is a classic challenge in pyridine chemistry and stems from the electronic nature of the mono-alkylated product. The initial nucleophilic aromatic substitution (SNAr) of a leaving group on the pyridine ring by isobutylamine yields the desired mono-isobutylaminopyridine. However, this product itself is often more nucleophilic than the starting isobutylamine. The introduction of the electron-donating isobutylamino group increases the electron density of the pyridine ring, making it more susceptible to a second substitution reaction.

This phenomenon, known as overalkylation, is a common issue. The initial mono-alkylation often does not sufficiently deactivate the pyridine ring, and consequently, a second alkyl group can be added, leading to a mixture of mono- and di-substituted products.[1]

Here's a simplified mechanistic view:

Caption: Reaction pathway leading to bis-alkylation.

Q2: What are the primary experimental levers I can pull to favor mono-alkylation over bis-alkylation?

A: There are several key parameters you can adjust to control the selectivity of your reaction. These can be broadly categorized into stoichiometric, concentration, and temperature control.

-

Stoichiometry: This is your first and most critical line of defense. Using a stoichiometric excess of the pyridine substrate relative to isobutylamine can significantly suppress bis-alkylation. By ensuring that the isobutylamine is the limiting reagent, you increase the probability that it will react with the more abundant starting pyridine rather than the newly formed mono-alkylated product. A common starting point is to use 1.5 to 3.0 equivalents of the pyridine.

-

Concentration (Slow Addition): Running the reaction under dilute conditions can be beneficial. More effectively, employing a slow addition (syringe pump) of the isobutylamine to the reaction mixture containing the activated pyridine is a highly recommended technique. This maintains a low instantaneous concentration of the amine, which starves the mono-alkylated product of the opportunity to react further.

-

Temperature Control: Lowering the reaction temperature generally slows down all reaction rates. However, it can disproportionately affect the rate of the second alkylation, which may have a higher activation energy. Running the reaction at the lowest feasible temperature that still allows for a reasonable rate for the primary reaction can improve selectivity.

| Parameter | Recommendation for Mono-alkylation | Rationale |

| Stoichiometry | Use pyridine as the excess reagent (1.5 - 3.0 equiv.) | Reduces the concentration of the mono-alkylated product relative to the starting pyridine. |

| Concentration | Slow addition of isobutylamine | Maintains a low instantaneous concentration of the nucleophile, favoring reaction with the more abundant starting material. |

| Temperature | Lower the reaction temperature | Can disproportionately slow the second alkylation if it has a higher activation energy. |

Troubleshooting Guide

Scenario 1: I've tried adjusting stoichiometry and temperature, but I'm still getting a stubborn 15-20% of the bis-alkylated product. What's next?

A: When basic optimization isn't sufficient, it's time to consider the role of steric hindrance and the reaction medium.

-

Steric Hindrance: The inherent steric bulk of the isobutyl group already provides some protection against a second alkylation, particularly if the substitution is at the 2- or 6-position of the pyridine ring. The initial alkylation creates steric hindrance that can suppress further C2-alkylation.[2] If your pyridine substrate allows, introducing a bulky substituent near the reactive site can further disfavor the approach of the already substituted, and therefore bulkier, mono-alkylated product.